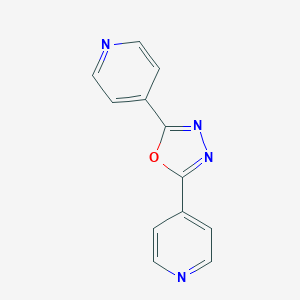
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various oxadiazole derivatives has been explored in the provided studies. For instance, a copper(II) complex of 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole was synthesized and characterized using X-ray crystallography, revealing a discrete cationic structure with a distorted octahedral geometry . Another study reported the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes through a nucleophilic substitution reaction, which was confirmed by single-crystal X-ray diffraction analysis . Additionally, a unique complex was obtained through the copper-mediated conversion of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole under solvothermal conditions, leading to a novel 3-D network structure .
Molecular Structure Analysis
The molecular structures of oxadiazole derivatives have been elucidated using various techniques. The copper(II) complex mentioned earlier chelates the copper ion through the nitrogen atoms of the oxadiazole ring and pyridine moiety . In another study, the crystal structure of a novel cyclic assembly of 2,5-bis-(4-pyridyl)-1,3,4-oxadiazole with benzenehexacarboxylic acid revealed a 40-membered planar module, demonstrating the potential for designing functional assemblies . The flexibility of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole in cocrystallization was also highlighted, with different conformations observed to accommodate various hydrogen-bonding patterns .
Chemical Reactions Analysis
The interaction of oxadiazole derivatives with other molecules has been a subject of interest. For example, the copper(II) complex was found to interact with native DNA, acting as a groove binder . The study on the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes also included an investigation of their antimicrobial activity, showing promising results against bacterial and fungal strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives have been characterized in several studies. The copper(II) complex exhibited reduced vitality of human hepatoblastoma and colorectal carcinoma cells, indicating potential biological activity . The complex obtained from the conversion of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole displayed strong fluorescence emission with long fluorescent lifetimes at room temperature, suggesting applications in luminescence . The thermal stability of the synthesized compounds was also assessed, with one study reporting complete decomposition at 506 degrees C .
Applications De Recherche Scientifique
Luminescent Sensing
- Field : Inorganic Chemistry
- Application Summary : Thiazole- and thiadiazole-containing Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) are exploited in the applicative field of luminescent sensing . Luminescent materials release energy in the form of electromagnetic radiation in the visible region in response to external stimuli .
- Methods and Procedures : The construction of these MOFs involves the self-assembly of poly (topic) ligands and metal ions or metal-based clusters . The insertion of two 4-pyridyl units on C(2) and C(5) of 1,3,4-thiadiazole gives the neutral bridging linker bpt = 2,5-bis(4-pyridyl)-1,3,4-thiadiazole .
- Results and Outcomes : These MOFs have emerged as a promising alternative to all inorganic materials (e.g., activated carbons and zeolites) in industrially and technologically relevant applications requiring porous compounds .
Coordination Polymers
- Field : Crystal Engineering
- Application Summary : An investigation into 2,5-bis (4-pyridyl)-1,3,4-thiadiazole (bpt) and cupric or cadmium complexes with a large variety of aliphatic α,ω-dicarboxylic acids is performed .
- Methods and Procedures : The final polymeric structures could be tuned through the introduction of the different backbone length and flexibility of the aliphatic dicarboxylates .
- Results and Outcomes : Ten novel metal–organic architectures were successfully synthesized through varying the organic acid linkers .
Self-assembled Coordination Polymers
- Field : Crystal Engineering
- Application Summary : An investigation into 2,5-bis (4-pyridyl)-1,3,4-thiadiazole (bpt) and cupric or cadmium complexes with a large variety of aliphatic α,ω-dicarboxylic acids is performed . The final polymeric structures could be tuned through the introduction of the different backbone length and flexibility of the aliphatic dicarboxylates .
- Methods and Procedures : Ten novel metal–organic architectures were successfully synthesized through varying the organic acid linkers . The molecule 1 is a 3D pillared-layer framework with the open channels encapsulating infinite 1D water chains .
- Results and Outcomes : A systematic structural comparison of these ten complexes indicates that the final polymeric structures could be tuned through the introduction of the different backbone length and flexibility of the aliphatic dicarboxylates .
Photocatalytic Dye Degradation
- Field : Environmental Chemistry
- Application Summary : Two novel coordination polymers based on Cu (II) ions as nodes are developed . These polymers are used in the photocatalytic degradation of dyes .
- Methods and Procedures : The polymers are synthesized using a mixed-ligand method . The ligands include 2,5-bis (4-pyridyl)thiazolo [5,4-d]thiazole and 2,6-naphthalenedicarboxylic acid .
- Results and Outcomes : The polymers show potential for use in environmental remediation, specifically in the degradation of dyes .
Self-assembled Coordination Polymers
- Field : Crystal Engineering
- Application Summary : An investigation into 2,5-bis (4-pyridyl)-1,3,4-thiadiazole (bpt) and cupric or cadmium complexes with a large variety of aliphatic α,ω-dicarboxylic acids is performed . The final polymeric structures could be tuned through the introduction of the different backbone length and flexibility of the aliphatic dicarboxylates .
- Methods and Procedures : Ten novel metal–organic architectures were successfully synthesized through varying the organic acid linkers . The molecule 1 is a 3D pillared-layer framework with the open channels encapsulating infinite 1D water chains .
- Results and Outcomes : A systematic structural comparison of these ten complexes indicates that the final polymeric structures could be tuned through the introduction of the different backbone length and flexibility of the aliphatic dicarboxylates .
Photocatalytic Dye Degradation
- Field : Environmental Chemistry
- Application Summary : Two novel coordination polymers based on Cu (II) ions as nodes are developed . These polymers are used in the photocatalytic degradation of dyes .
- Methods and Procedures : The polymers are synthesized using a mixed-ligand method . The ligands include 2,5-bis (4-pyridyl)thiazolo [5,4‐d]thiazole, and 2,6-naphthalenedicarboxylic acid .
- Results and Outcomes : The polymers show potential for use in environmental remediation, specifically in the degradation of dyes .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFSQOCKQVECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351425 | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
CAS RN |
15420-02-7 | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15420-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




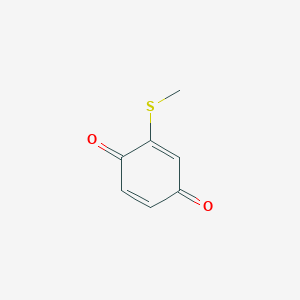
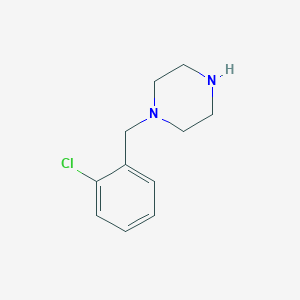
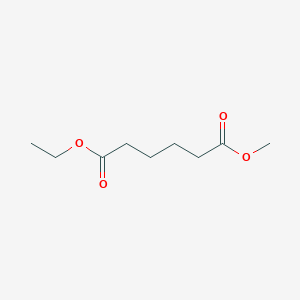
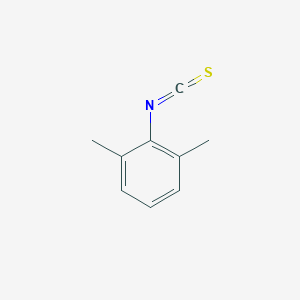
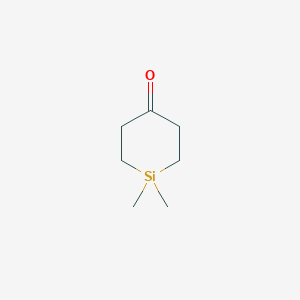
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
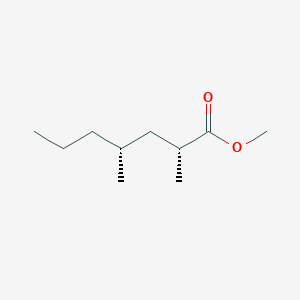
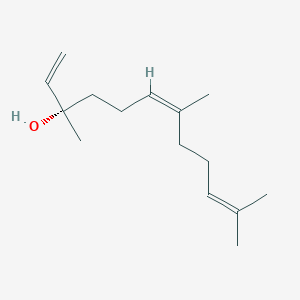
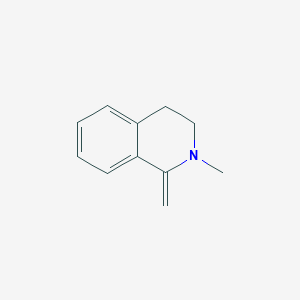
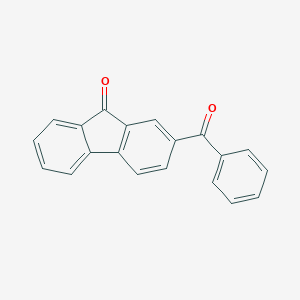
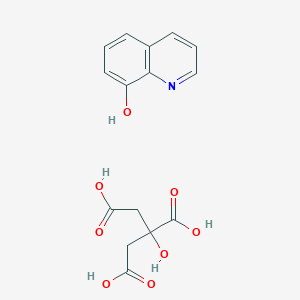
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)